3-Hydroxy-5-iodobenzoic acid
Overview
Description
3-Hydroxy-5-iodobenzoic acid is an organic compound with the molecular formula C7H5IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by a hydroxyl group and an iodine atom, respectively
Mechanism of Action
Target of Action
Similar compounds such as 2-hydroxy-3,5-diiodobenzoic acid have been shown to interact with the endothelin-1 receptor and aldo-keto reductase family 1 member c1 . These targets play crucial roles in various physiological processes, including vasoconstriction and metabolism of steroids and xenobiotics .
Biochemical Pathways
Benzoic acid derivatives are known to participate in various organic chemical reactions, potentially leading to pharmaceutical compounds .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier .
Result of Action
Similar compounds have been used in the synthesis of labeled benzamide analogs for tumor imaging and the dye congo red for biological analyses .
Action Environment
It is known that the compound is light-sensitive and should be stored away from oxidizing agents in a cool, dry, and well-ventilated condition .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-5-iodobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds and dyes for biological analyses . It interacts with various enzymes and proteins, influencing their activity and function. For instance, it is involved in the synthesis of labeled benzamide analogs for tumor imaging, indicating its interaction with enzymes involved in labeling and imaging processes . Additionally, this compound can act as a reagent in organic chemical reactions, further highlighting its versatility in biochemical applications .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of dyes like Congo Red for biological analyses suggests that it can impact cellular staining and visualization techniques . This compound may also affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, its interaction with enzymes involved in the synthesis of labeled compounds for tumor imaging suggests that it may inhibit or activate these enzymes to facilitate the labeling process . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses could result in significant changes in cell signaling pathways, gene expression, and metabolism . Threshold effects may be observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound may lead to toxic or adverse effects, such as cellular damage or apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It may influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites . For example, its role in the synthesis of labeled compounds for tumor imaging suggests that it may be metabolized by enzymes involved in labeling processes . Additionally, this compound may affect the overall metabolic balance within cells by interacting with metabolic regulators .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound may localize to specific compartments or organelles, where it can exert its effects on cellular function . Its distribution within tissues may also influence its overall activity and effectiveness in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification . Additionally, this compound may be found in the cytoplasm or other organelles, where it can influence various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-5-iodobenzoic acid typically involves the iodination of 3-hydroxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where 3-hydroxybenzoic acid is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-iodo-5-formylbenzoic acid.
Reduction: The iodine atom can be reduced to form 3-hydroxybenzoic acid.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or sodium azide can be used for substitution reactions.
Major Products:
Oxidation: 3-Iodo-5-formylbenzoic acid.
Reduction: 3-Hydroxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-5-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is employed in the synthesis of labeled compounds for biological studies, such as radiolabeled tracers for imaging.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials with specific properties.
Comparison with Similar Compounds
3-Hydroxybenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodosalicylic acid: Contains an additional hydroxyl group at position 2, which can influence its reactivity and applications.
4-Hydroxy-3-iodobenzoic acid: The positions of the hydroxyl and iodine groups are reversed, leading to different chemical properties and reactivity.
Uniqueness: 3-Hydroxy-5-iodobenzoic acid is unique due to the specific positioning of the hydroxyl and iodine groups on the benzene ring. This arrangement provides distinct reactivity patterns and makes the compound valuable for specific synthetic and research applications.
Properties
IUPAC Name |
3-hydroxy-5-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKUCBMEOVINQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630553 | |
Record name | 3-Hydroxy-5-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50765-21-4 | |
Record name | 3-Hydroxy-5-iodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50765-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-5-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-5-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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